molecular formula C21H22ClN3O2S B2977982 N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 309940-35-0

N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B2977982
M. Wt: 415.94
InChI Key: HLCMUPQFCPJNMV-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Rearrangement in Chemical Reactions

  • Research shows that the reaction of certain compounds with m-chloroperbenzoic acid leads to the formation of quinazolinediones, which undergo a rearrangement process involving intermediates like isocyanate carboxamide (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).

Potential Inhibitors of Thymidylate Synthase

  • Certain quinazoline derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and antibacterial agents. These compounds exhibit different levels of potency against human TS (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Antimicrobial Agents

  • A study highlighted the synthesis of certain quinazolinone derivatives, demonstrating significant in vitro antibacterial and antifungal activities against various pathogens (Desai, Dodiya, & Shihora, 2011).

Pharmacological Evaluation

AMPA Receptor Inhibition

Cytotoxic Activity

  • Certain carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic properties against various cancer cell lines, highlighting the potential for developing new antitumor drugs (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Biological Studies of Oxadiazole Derivatives

properties

CAS RN

309940-35-0

Product Name

N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Molecular Formula

C21H22ClN3O2S

Molecular Weight

415.94

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H22ClN3O2S/c1-2-3-6-11-25-20(27)16-10-9-14(12-18(16)24-21(25)28)19(26)23-13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28)

InChI Key

HLCMUPQFCPJNMV-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)NC1=S

solubility

not available

Origin of Product

United States

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